molecular formula C5H8F3NO2 B13341712 Methyl (R)-2-amino-4,4,4-trifluorobutanoate

Methyl (R)-2-amino-4,4,4-trifluorobutanoate

Cat. No.: B13341712
M. Wt: 171.12 g/mol
InChI Key: WZKQAIWCKKIFHK-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl ®-2-amino-4,4,4-trifluorobutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-4,4,4-trifluorobutanoate typically involves the use of Grignard reagents or other organometallic compounds. One common method is the reaction of methyl 2-bromo-4,4,4-trifluorobutanoate with an amine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl ®-2-amino-4,4,4-trifluorobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including changes in metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,4,4-trifluorobutanoate
  • Ethyl 2-amino-4,4,4-trifluorobutanoate
  • Methyl 2-amino-3,3,3-trifluoropropanoate

Uniqueness

Methyl ®-2-amino-4,4,4-trifluorobutanoate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

methyl (2R)-2-amino-4,4,4-trifluorobutanoate

InChI

InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1

InChI Key

WZKQAIWCKKIFHK-GSVOUGTGSA-N

Isomeric SMILES

COC(=O)[C@@H](CC(F)(F)F)N

Canonical SMILES

COC(=O)C(CC(F)(F)F)N

Origin of Product

United States

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